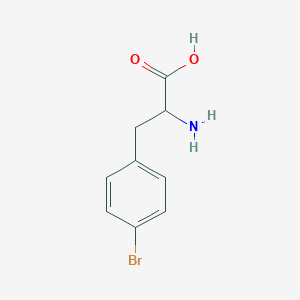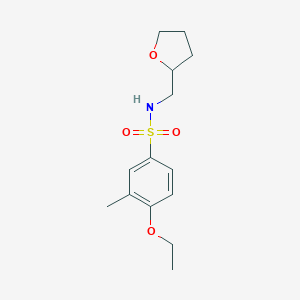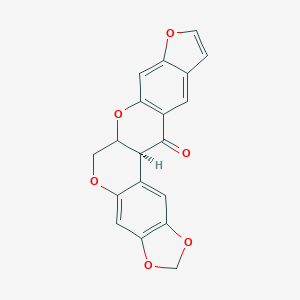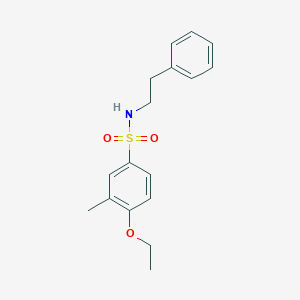
5-bromo-2-methoxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized using various methods. This compound has shown promising results in various biochemical and physiological studies, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-methoxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is mainly based on its ability to inhibit various enzymes. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of metalloproteinases and proteases, which are enzymes that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function. Furthermore, it has been shown to have a potential role in the treatment of various diseases such as osteoporosis, diabetes, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-2-methoxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide in lab experiments include its high purity and stability. It is also readily available and relatively inexpensive. However, its limitations include its low solubility in water, which can make it difficult to use in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the use of 5-bromo-2-methoxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide in scientific research. One potential direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the use of this compound in the design of metal-based drugs for the treatment of various diseases. Furthermore, there is a potential role for this compound in the development of new therapies for neurological disorders and cancer.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various biochemical and physiological studies. Its mechanism of action is mainly based on its ability to inhibit various enzymes, and it has been extensively used in scientific research. Although it has some limitations, its advantages make it a valuable tool for lab experiments. There are several future directions for the use of this compound in scientific research, and it has the potential to contribute to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 5-bromo-2-methoxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide has been reported using various methods. One of the most common methods is the reaction between 5-bromo-2-methoxybenzenesulfonyl chloride and 4H-1,2,4-triazole-4-amine in the presence of a base such as triethylamine. The reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide has been extensively used in scientific research. It has been used as an inhibitor of various enzymes such as carbonic anhydrase, metalloproteinases, and proteases. It has also been used as a ligand in the design of metal-based drugs. This compound has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Propiedades
Fórmula molecular |
C9H9BrN4O3S |
|---|---|
Peso molecular |
333.16 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-N-(1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H9BrN4O3S/c1-17-8-3-2-7(10)4-9(8)18(15,16)13-14-5-11-12-6-14/h2-6,13H,1H3 |
Clave InChI |
YPAAMFMYECFKOW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NN2C=NN=C2 |
SMILES canónico |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NN2C=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)






![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239245.png)